molecular formula C13H10N2O3 B3417450 Benzoic acid, 4-[(4-hydroxyphenyl)azo]- CAS No. 105299-45-4

Benzoic acid, 4-[(4-hydroxyphenyl)azo]-

Cat. No. B3417450
CAS RN: 105299-45-4
M. Wt: 242.23 g/mol
InChI Key: HLVCZTOFOWHIJZ-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It may be used to synthesize 4-(4-propyloxyphenylazo)benzoic acid via Williamson synthesis by reacting with 1-bromopropane .


Synthesis Analysis

The synthesis of “Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” involves the Williamson synthesis, where it reacts with 1-bromopropane . The azo functionality can be reduced by treatment with sodium dithionite (sodium hydrosulfite), cleaving the N-N bond to yield two primary amines .


Molecular Structure Analysis

The molecular formula of “Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” is C13H10N2O3 . The structure contains a central azo group where each nitrogen atom is conjugated to a benzene ring .


Chemical Reactions Analysis

The azo functionality in “Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” can be reduced by treatment with sodium dithionite (sodium hydrosulfite), which cleaves the N-N bond to yield two primary amines .


Physical And Chemical Properties Analysis

“Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” is a solid substance . It has a melting point of 270-280°C . The predicted boiling point is 497.7±30.0 °C and the predicted density is 1.30±0.1 g/cm3 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Benzoic acid derivatives, including azo compounds, have been studied for their environmental persistence and potential toxicity. The degradation pathways of such compounds, their by-products, and their effects on ecosystems have been a subject of investigation. For example, the study by Qutob et al. (2022) discusses the advanced oxidation processes (AOPs) for treating recalcitrant compounds like acetaminophen in water, which leads to various by-products, including benzoic acid derivatives. These by-products have been evaluated for their biotoxicity, indicating a concern for ecosystem health when released untreated (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antimicrobial and Health-Related Applications

Benzoic acid and its derivatives also find applications in health sciences, particularly for their antibacterial, antifungal, and preservative properties. Mao et al. (2019) review how benzoic acid improves gut functions in animal models, highlighting its potential for promoting health via dietary means. This study suggests that benzoic acid can regulate enzyme activity, immunity, and microbiota in the gut, although excessive administration could damage gut health (Mao, Yang, Chen, Yu, & He, 2019).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing vapors or mists .

Future Directions

“Benzoic acid, 4-[(4-hydroxyphenyl)azo]-” may be used to synthesize 4-(4-propyloxyphenylazo)benzoic acid via Williamson synthesis by reacting with 1-bromopropane . This suggests potential future directions in the synthesis of related compounds.

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCZTOFOWHIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062469
Record name Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[(4-hydroxyphenyl)azo]-

CAS RN

2497-38-3
Record name 4-[(4-Hydroxyphenyl)azo]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2497-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(2-(4-hydroxyphenyl)diazenyl)-
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Record name Benzoic acid, 4-[2-(4-hydroxyphenyl)diazenyl]-
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Record name Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyazobenzene-4-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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